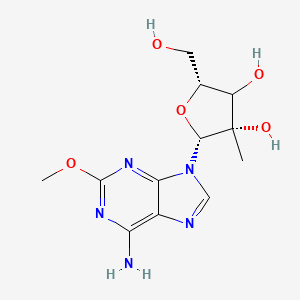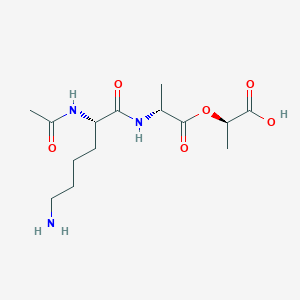![molecular formula C13H25N3O4 B12398179 2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-azidoethoxy)ethoxy]acetic acid: and methylcyclohexane are two distinct chemical compounds. 2-[2-(2-azidoethoxy)ethoxy]acetic acid is an organic compound with the molecular formula C6H11N3O4. It is known for its applications in organic synthesis and as a reagent in various chemical reactions . Methylcyclohexane , on the other hand, is a saturated hydrocarbon with the molecular formula C7H14. It is commonly used as a solvent and in the production of other chemicals .
Méthodes De Préparation
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be synthesized through a series of organic reactions. One common method involves the reaction of 2-azidoethanol with ethylene oxide to form 2-(2-azidoethoxy)ethanol . This intermediate is then reacted with chloroacetic acid to yield 2-[2-(2-azidoethoxy)ethoxy]acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.
Methylcyclohexane: is typically produced through the hydrogenation of toluene . This process involves the catalytic hydrogenation of toluene in the presence of a suitable catalyst, such as platinum or palladium, under high pressure and temperature .
Analyse Des Réactions Chimiques
2-[2-(2-azidoethoxy)ethoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas , catalysts (such as platinum or palladium), and oxidizing agents (such as potassium permanganate). Major products formed from these reactions include amines , carboxylic acids , and various substituted derivatives .
Methylcyclohexane: is relatively inert but can undergo reactions such as:
Hydrogenation: Further hydrogenation can produce .
Halogenation: It can react with halogens to form halogenated derivatives.
Applications De Recherche Scientifique
2-[2-(2-azidoethoxy)ethoxy]acetic acid: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Methylcyclohexane: is primarily used as a solvent in various industrial applications, including:
Chemical synthesis: It is used as a solvent for reactions and extractions.
Pharmaceuticals: It is used in the formulation of certain drugs.
Materials science: It is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-[2-(2-azidoethoxy)ethoxy]acetic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction to form an amine, which can then interact with other molecules through hydrogen bonding and other interactions. This makes it a versatile reagent in organic synthesis .
Methylcyclohexane: acts primarily as a solvent, providing a medium for chemical reactions to occur. Its non-polar nature allows it to dissolve a wide range of organic compounds, facilitating various chemical processes .
Comparaison Avec Des Composés Similaires
2-[2-(2-azidoethoxy)ethoxy]acetic acid: can be compared with other azido-containing compounds, such as 2-azidoethanol and 2-azidoacetic acid . These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties .
Methylcyclohexane: can be compared with other cycloalkanes, such as cyclohexane and ethylcyclohexane . While these compounds share similar structural features, they differ in their physical properties and specific uses .
Propriétés
Formule moléculaire |
C13H25N3O4 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane |
InChI |
InChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11) |
Clé InChI |
CIBZWIGLRVKEHC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)




![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)


